
5-AMINO-2'-DEOXYURIDINE FREE BASE
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Overview
Description
5-AMINO-2'-DEOXYURIDINE FREE BASE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino and hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-2'-DEOXYURIDINE FREE BASE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-2'-DEOXYURIDINE FREE BASE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
Antiviral Applications
5-Amino-2'-deoxyuridine free base has been explored for its antiviral properties, particularly against viruses such as the varicella-zoster virus (VZV). Research indicates that derivatives of this compound can inhibit viral replication effectively.
Case Study: Antiviral Efficacy Against VZV
A study demonstrated that the nucleoside analog 5-iodo-5'-amino-2',5'-dideoxyuridine reduced plaque formation of VZV-infected cells by 30% to 95% at concentrations ranging from 10 to 800 µM, without exhibiting toxicity to human diploid fibroblast cells . This suggests that modifications at the 5-position of the nucleoside enhance its antiviral activity.
Anticancer Applications
The compound has also shown promise in cancer research, particularly in the development of new chemotherapeutic agents.
Case Study: Cytotoxicity Against Cancer Cells
A series of modified nucleosides, including those derived from 5-amino-2'-deoxyuridine, were tested for their cytotoxic effects on human breast cancer cell lines MCF-7 and MDA-MB-231. The terminal alkyne derivative, 5-ethynyl-2'-deoxyuridine, exhibited IC50 values of 0.4 µM for MCF-7 and 4.4 µM for MDA-MB-231, surpassing the efficacy of standard treatments like cisplatin and 5-fluorouracil . This highlights the compound's potential as a scaffold for developing more effective anticancer drugs.
Nucleic Acid Research Applications
The incorporation of 5-amino-2'-deoxyuridine into DNA has been investigated for its ability to modify nucleic acid structures and improve their functionality.
Applications in Nucleic Acid Labelling
Research has shown that C5-amino-modified nucleosides can be utilized in nucleic acid labeling and stabilization. These modifications can enhance the binding affinity and specificity of nucleic acids in various biochemical assays .
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-AMINO-2'-DEOXYURIDINE FREE BASE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with amino and hydroxyl substitutions, such as:
- 5-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-imidazole-4-carboxamide
- 1H-1,2,3-Triazolo [4,5-b]-pyridin-4-ium nitrate
Uniqueness
The uniqueness of 5-AMINO-2'-DEOXYURIDINE FREE BASE lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13N3O5 |
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Molecular Weight |
243.22 g/mol |
IUPAC Name |
5-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3,10H2,(H,11,15,16) |
InChI Key |
OZMVAFPILSPXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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